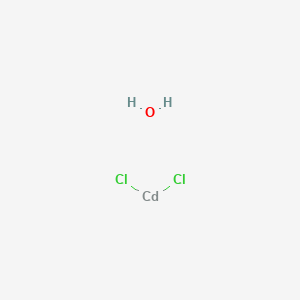
Cadmium chloride monohydrate
Vue d'ensemble
Description
Cadmium chloride monohydrate is a chemical compound with the formula CdCl2·H2O. It is a white crystalline solid that is highly soluble in water. Cadmium chloride monohydrate is widely used in scientific research as a source of cadmium ions.
Applications De Recherche Scientifique
Synthesis of Zinc Oxide Nanoparticles
Cadmium chloride monohydrate is used in the synthesis of zinc oxide (ZnO) nanoparticles through thermal decomposition. This process involves the transformation of zinc hydroxide chloride monohydrate to crystalline ZnO, which has applications in semiconductors, photovoltaics, and as a photocatalyst .
Stabilization of Contaminated Soils
The compound plays a role in environmental remediation by stabilizing lead and cadmium in contaminated soils. A combination of hydroxyapatite (HAP) and potassium chloride (KCl) with cadmium chloride monohydrate can significantly reduce the leachability of toxic metals, making it safer for agricultural use .
Nonlinear Optical Materials
Cadmium chloride monohydrate is instrumental in the growth of semi-organic nonlinear optical single crystals, such as l-proline cadmium chloride monohydrate. These materials are characterized for their higher order harmonic generation applications, which are crucial in the field of photonics .
Electroplating Substitute
In the manufacturing sector, cadmium chloride monohydrate serves as a substitute for cadmium cyanide in electroplating processes. This substitution is significant as it eliminates the use of cyanide, a highly toxic chemical, thereby reducing environmental and health hazards .
Thermoregulation Studies
Scientific research utilizes cadmium chloride monohydrate in studies related to autonomic and behavioral thermoregulation in animal models. These studies help in understanding the effects of heavy metals on biological systems and can inform safety standards .
Pigment Production
Cadmium chloride monohydrate is used for the preparation of cadmium sulfide, a compound used as “cadmium yellow,” a stable and brilliant yellow pigment. This pigment finds its application in the production of artist’s paints and coloring agents .
Mécanisme D'action
Target of Action
Cadmium chloride monohydrate primarily targets the myometrium of rats and lysozyme . In the myometrium, it alters responsiveness to various spasmogens . In lysozyme, it forms complexes, causing structural and functional changes .
Biochemical Pathways
Cadmium chloride monohydrate affects several biochemical pathways. It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways . Furthermore, it influences purine metabolism, arginine and proline metabolism, and alanine, aspartic acid, and glutamate metabolism .
Pharmacokinetics
Cadmium chloride monohydrate is soluble in water, alcohol, selenium (IV) oxychloride, and benzonitrile . Its solubility in water increases with temperature . It has a high vapor pressure at high temperatures . These properties influence its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability .
Result of Action
The molecular and cellular effects of cadmium chloride monohydrate’s action are extensive. It induces oxidative stress, disrupts Ca2+ signaling, interferes with cellular signaling pathways, and causes epigenetic modifications . It also causes structural and functional changes in lysozyme . At the cellular level, it can cause DNA strand breaks, triggering higher apoptotic DNA damage .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of cadmium chloride monohydrate. Soil pH is a critical factor, as acidic conditions can enhance cadmium mobility and increase its leaching potential . Industrial processes, mining activities, and agricultural practices contribute to cadmium contamination in the environment, impacting soil, water, and air quality . These anthropogenic activities can lead to the release of cadmium into the environment through various pathways, posing risks to ecosystems and human health .
Propriétés
IUPAC Name |
dichlorocadmium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISMQLUZKQIKII-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Cd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdCl2H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
72589-96-9 | |
| Record name | Cadmium chloride, hydrate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72589-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
201.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium chloride monohydrate | |
CAS RN |
35658-65-2, 7790-78-5 | |
| Record name | Cadmium dichloride monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35658-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadmium chloride, hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadmium chloride, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035658652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium (II) chloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1602398.png)
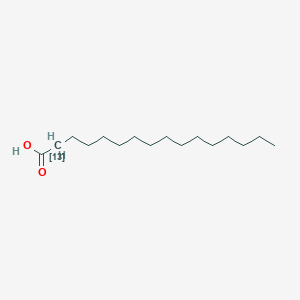


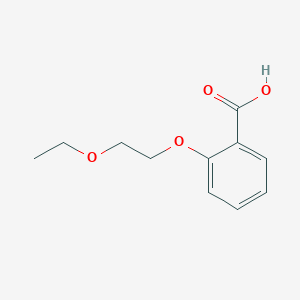
![4-Formylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1602405.png)
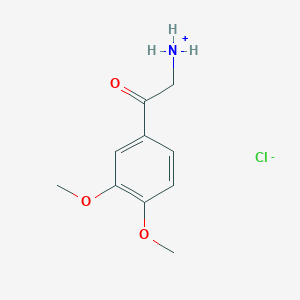
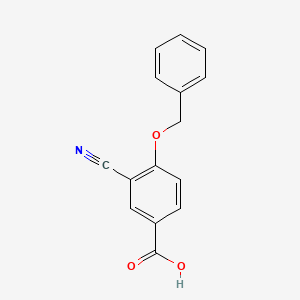

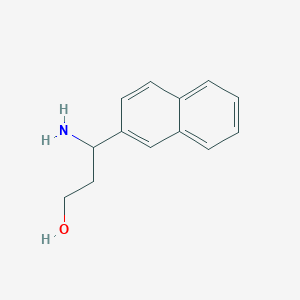
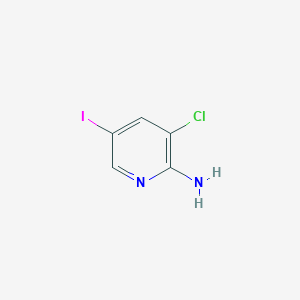

![Methyl 2-aminobenzo[D]thiazole-5-carboxylate](/img/structure/B1602419.png)
